molecular formula C9H16NaO6S+ B6289651 Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid CAS No. 1259393-34-4

Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid

Cat. No.: B6289651
CAS No.: 1259393-34-4
M. Wt: 275.28 g/mol
InChI Key: JXAZWOHZJFDFJM-UHFFFAOYSA-N
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Description

Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid is a chemical compound with the molecular formula C₉H₁₆NaO₆S. . This compound is characterized by its unique structure, which includes a methoxycarbonyl group attached to a cyclohexyl ring, and a methanesulfonic acid group.

Preparation Methods

The synthesis of Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring a sulfonic acid group.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid involves its interaction with specific molecular targets. The methanesulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The methoxycarbonyl group can participate in esterification and other reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid can be compared with similar compounds such as:

Properties

IUPAC Name

sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);/q;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAZWOHZJFDFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(O)S(=O)(=O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NaO6S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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